

Application Notes and Protocols for Pemigatinib Analysis Using Pemigatinib-D6

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Compound of Interest

Compound Name: Pemigatinib-D6

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pemigatinib in biological matrices, specifically utilizing **Pemigatinib-D6** as a stable isotope-labeled internal standard (IS). The primary sample preparation technique detailed is protein precipitation, a widely used, simple, and effective method for extracting Pemigatinib from plasma and other biological samples.[\[1\]](#)[\[2\]](#)

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[\[3\]](#) Accurate and precise quantification of Pemigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[\[4\]](#)[\[5\]](#) The use of a stable isotope-labeled internal standard like **Pemigatinib-D6** is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[\[6\]](#)

This application note focuses on the protein precipitation (PPT) method, which has been demonstrated to be a robust and reliable technique for the extraction of Pemigatinib from biological samples prior to LC-MS/MS analysis.[1][2][3]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Pemigatinib using a protein precipitation sample preparation method followed by LC-MS/MS. While the cited studies may have used other internal standards, the performance is expected to be comparable when using **Pemigatinib-D6** due to its similar chemical properties.

Table 1: Method Validation Parameters for Pemigatinib Analysis

Parameter	Typical Performance	Reference
Linearity Range	0.5 - 1000 ng/mL	[1][2]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	[1][2]
Accuracy	-4.8% to 11.2%	[1]
Precision (Intra- and Inter-day)	< 13.3%	[1][2]
Mean Extraction Recovery (Pemigatinib)	89.3% - 92.2%	[3]
Matrix Effect	Acceptable	[1]

Experimental Protocols

Materials and Reagents

- Pemigatinib analytical standard
- **Pemigatinib-D6** (Internal Standard)
- Acetonitrile (ACN), HPLC or LC-MS grade[1][2][3][7]
- Formic acid, LC-MS grade

- Ultrapure water (e.g., Milli-Q)
- Biological matrix (e.g., human plasma, rat plasma)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Syringe filters (0.22 μm)[3]
- HPLC or UPLC vials

Stock and Working Solution Preparation

- Primary Stock Solutions (1 mg/mL):
 - Prepare a 1 mg/mL stock solution of Pemigatinib in a suitable solvent such as DMSO.
 - Prepare a 1 mg/mL stock solution of **Pemigatinib-D6** in a suitable solvent such as DMSO.
- Working Standard Solutions:
 - Perform serial dilutions of the Pemigatinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.
 - Prepare a working solution of **Pemigatinib-D6** (e.g., 100 ng/mL) in the same diluent. This will serve as the internal standard spiking solution.

Sample Preparation: Protein Precipitation Protocol

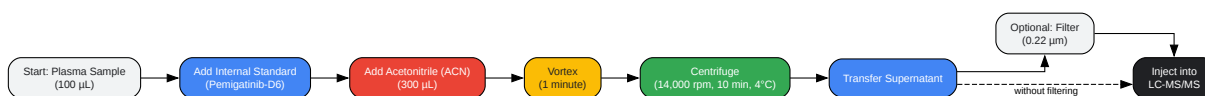
This protocol is designed for the extraction of Pemigatinib from plasma samples.

- Sample Aliquoting:
 - Pipette 100 μL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking:
 - Add 10 μL of the **Pemigatinib-D6** working solution to each tube.

- Protein Precipitation:
 - Add 300 μL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[7]
- Vortexing:
 - Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation:
 - Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean tube or an HPLC vial. To ensure the purity of the extract, the supernatant can be filtered through a 0.22 μm syringe filter.[3]
- Analysis:
 - Inject an appropriate volume (e.g., 5 μL) of the final extract into the LC-MS/MS system for analysis.[3]

Visualizations

Experimental Workflow



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Caption: Workflow for Pemigatinib extraction using protein precipitation.

LC-MS/MS Conditions (Typical)

The following are typical starting conditions for the LC-MS/MS analysis of Pemigatinib. Optimization may be required based on the specific instrumentation used.

Table 2: Typical LC-MS/MS Parameters

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1][2]
Mobile Phase A	0.1% Formic acid in water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.4 mL/min[1][2]
Injection Volume	5 µL[3]
Column Temperature	40°C
MS/MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Pemigatinib: m/z 488.0 -> 401.0[1][3] Pemigatinib-D6: (To be determined based on D6 position, e.g., m/z 494.0 -> 407.0)

Discussion

The protein precipitation method offers a simple, rapid, and cost-effective approach for the sample preparation of Pemigatinib in biological matrices.[7] This method demonstrates good recovery and reproducibility, making it suitable for high-throughput analysis in drug development and clinical research.[1][3] The use of a deuterated internal standard, **Pemigatinib-D6**, is critical for ensuring the accuracy and precision of the assay by correcting for any variations during the sample preparation and analysis process. While this document provides a comprehensive protocol, it is essential to perform a full method validation according

to regulatory guidelines (e.g., FDA, EMA) before its implementation for clinical sample analysis.
[6]

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